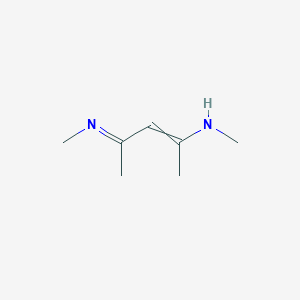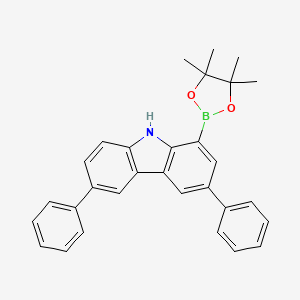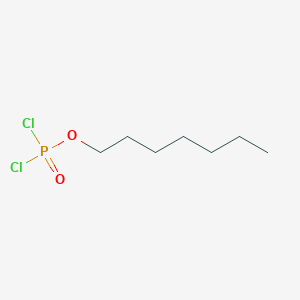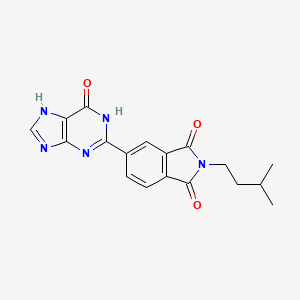![molecular formula C12H15ClN2 B13703958 2-(3-Azabicyclo[3.1.1]heptan-3-yl)-3-chloroaniline](/img/structure/B13703958.png)
2-(3-Azabicyclo[3.1.1]heptan-3-yl)-3-chloroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Amino-2-chlorophenyl)-3-azabicyclo[3.1.1]heptane typically involves the reaction of 6-amino-2-chlorobenzaldehyde with a bicyclic amine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and high throughput. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the pure compound.
化学反应分析
Types of Reactions
3-(6-Amino-2-chlorophenyl)-3-azabicyclo[3.1.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and chloro groups can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as substituted amines, chlorides, and oxides
科学研究应用
3-(6-Amino-2-chlorophenyl)-3-azabicyclo[3.1.1]heptane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other chemicals.
作用机制
The mechanism of action of 3-(6-Amino-2-chlorophenyl)-3-azabicyclo[3.1.1]heptane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the detailed molecular interactions.
相似化合物的比较
Similar Compounds
Similar compounds to 3-(6-Amino-2-chlorophenyl)-3-azabicyclo[3.1.1]heptane include other bicyclic amines and chlorinated aromatic compounds. Examples include:
- 3-(6-Amino-2-chlorophenyl)-3-azabicyclo[3.1.1]octane
- 3-(6-Amino-2-chlorophenyl)-3-azabicyclo[3.1.1]nonane
Uniqueness
What sets 3-(6-Amino-2-chlorophenyl)-3-azabicyclo[3.1.1]heptane apart is its specific bicyclic structure and the presence of both amino and chloro functional groups. This unique combination of features gives the compound distinct chemical and biological properties, making it a valuable subject of study in various scientific fields.
属性
分子式 |
C12H15ClN2 |
|---|---|
分子量 |
222.71 g/mol |
IUPAC 名称 |
2-(3-azabicyclo[3.1.1]heptan-3-yl)-3-chloroaniline |
InChI |
InChI=1S/C12H15ClN2/c13-10-2-1-3-11(14)12(10)15-6-8-4-9(5-8)7-15/h1-3,8-9H,4-7,14H2 |
InChI 键 |
VPWXQPPDVNYXEN-UHFFFAOYSA-N |
规范 SMILES |
C1C2CC1CN(C2)C3=C(C=CC=C3Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-Tosylpyrrolo[1,2-c]pyrimidine](/img/structure/B13703883.png)










![1-(Cyclopropylmethyl)-4-[(trimethylsilyl)ethynyl]pyrazole](/img/structure/B13703951.png)
